3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol
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Overview
Description
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol . It is a bicyclic compound featuring a bicyclo[1.1.1]pentane core with an aminomethyl group and a methanol group attached to it. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the reaction of 1,3-dibromopropane with sodium amide.
Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the aminomethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Chemical Reactions Analysis
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent compound without the aminomethyl and methanol groups.
3-(Aminomethyl)bicyclo[1.1.1]pentane: A similar compound lacking the methanol group.
3-(Hydroxymethyl)bicyclo[1.1.1]pentane: A similar compound lacking the aminomethyl group.
The presence of both the aminomethyl and methanol groups in this compound makes it unique, providing a combination of functional groups that can participate in diverse chemical reactions and interactions .
Properties
IUPAC Name |
[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFSSRLREKGGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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